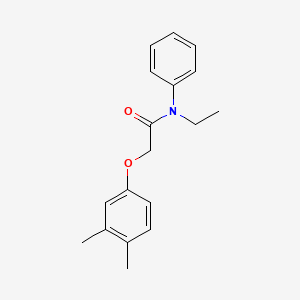

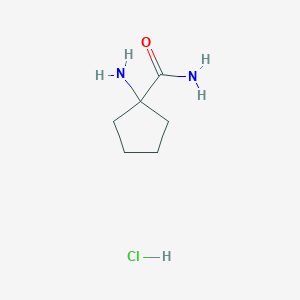

![molecular formula C19H19N3O2 B3008376 2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one CAS No. 942883-78-5](/img/structure/B3008376.png)

2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one" is a heterocyclic aromatic compound that features a fusion of a benzene ring with an imidazole moiety, which is characteristic of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been the subject of various studies to explore their potential in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of starting materials such as formic acid, acetyl chloride, and benzoyl chloride, among others. For instance, the synthesis of 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines, which are structurally related to the compound , includes the examination of their ATPase-inhibitory and antisecretory activities . Similarly, the synthesis of 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves X-ray diffraction analysis and IR and electronic absorption spectroscopy to study its structure .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using spectral methods and X-ray crystallography. Quantum mechanical calculations, such as Density Functional Theory (DFT) calculations, are also employed to understand the energies, geometries, vibrational wavenumbers, and NMR properties of these compounds . The study of the crystal structure and DFT calculations can provide insights into the stability and reactivity of the compound .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization and intramolecular alkylation, to form complex structures such as peri-fused tetrahydro[1,3]diazepino[1,2-a]benzimidazoles . The presence of substituents on the benzimidazole ring can influence the course of these reactions and the properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the introduction of a sulfinylmethyl group at the 8-position of a tetrahydroquinoline ring can lead to potent antiulcer activity, as seen in the case of certain synthesized compounds . The antibacterial activity of benzimidazole derivatives, such as (6R,8S)-(2-benzimidazolyl)hydroxymethylpenicillanic acids, is also noteworthy, with some compounds acting as potent antibacterial agents and beta-lactamase inhibitors . Additionally, the luminescent properties of benzimidazole-substituted 8-hydroxyquinolines, particularly in the near-infrared region, have been explored for their potential applications .

科学的研究の応用

Synthetic Methodologies

- Oxidant-free Synthesis of Benzimidazoles : A study demonstrated an environmentally benign method for synthesizing benzimidazoles, including 2-[2-(Hydroxymethyl)benzimidazolyl] derivatives, through acceptorless dehydrogenative condensation. This process utilizes Ru(ii) complexes for the catalysis, highlighting a greener approach for synthesizing benzimidazole compounds without the need for oxidants or stoichiometric strong bases (Luo et al., 2017).

Pharmacological Activities

- Antibacterial Agents and Beta-lactamase Inhibitors : Derivatives of 2-[2-(Hydroxymethyl)benzimidazolyl] have been identified as potent antibacterial agents and beta-lactamase inhibitors, particularly effective against Gram-positive bacteria and Haemophilus influenzae. This suggests a potential for developing new antibacterial drugs based on these compounds (Chen et al., 1991).

Material Sciences

- Corrosion Inhibitors : Novel benzimidazole derivatives, including those based on 2-[2-(Hydroxymethyl)benzimidazolyl], have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies found that the efficiency of corrosion inhibition increases with the number of benzimidazole segments, indicating their potential use in protecting metals from corrosion (Tang et al., 2013).

特性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(hydroxymethyl)benzimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c23-13-18-20-15-8-2-4-10-17(15)22(18)12-19(24)21-11-5-7-14-6-1-3-9-16(14)21/h1-4,6,8-10,23H,5,7,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZMRUMJBBLVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

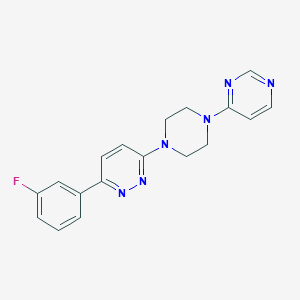

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)

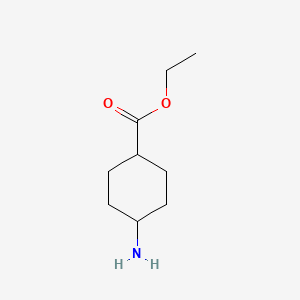

![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)

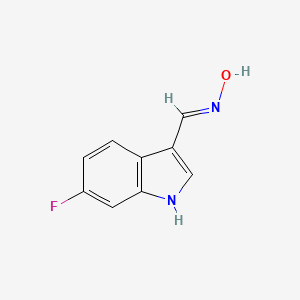

![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)

![8-benzyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008303.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)

![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3008315.png)